Tetra-O-(beta-hydroxyethyl)rutoside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Potential role in chronic venous insufficiency (CVI):

Troxerutin, the more common name for Tetra-O-(beta-hydroxyethyl)rutoside, has been investigated in several studies for its potential role in managing chronic venous insufficiency (CVI). CVI is a condition characterized by impaired blood flow in the veins, leading to symptoms like swelling, leg pain, and varicose veins. Research suggests Troxerutin may improve symptoms like leg pain, edema (swelling), and itching associated with CVI []. However, further high-quality research is needed to confirm these findings and establish its efficacy and safety for CVI treatment.

Investigation in microcirculation:

Troxerutin's potential impact on microcirculation, the flow of blood in the smallest blood vessels, has also been explored in research. Microcirculation plays a crucial role in delivering oxygen and nutrients to tissues and removing waste products. Studies suggest Troxerutin may improve microcirculation parameters in patients with CVI and microangiopathy (abnormalities in small blood vessels) []. However, more research is required to understand the mechanisms behind these effects and their clinical significance.

Metabolism and pharmacokinetics:

Research has explored the metabolism and excretion of Troxerutin after administration. Studies in mice indicate that after oral administration, Troxerutin is primarily eliminated through the feces and urine, with some unchanged Troxerutin detected in both []. Additionally, the research suggests that Troxerutin does not readily cross the blood-brain barrier, limiting potential effects on the central nervous system [].

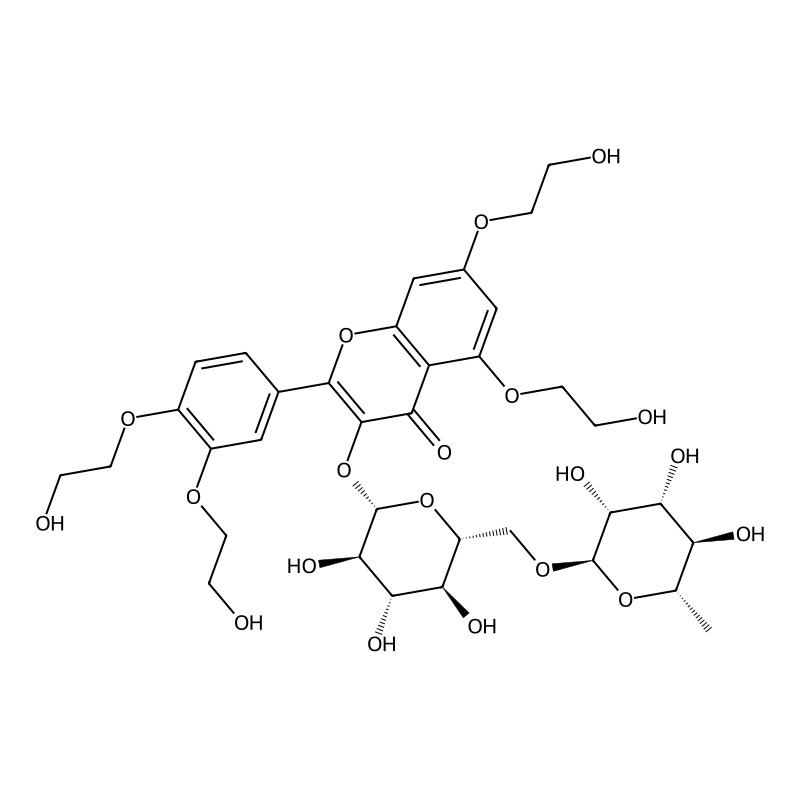

Tetra-O-(beta-hydroxyethyl)rutoside, commonly known as Troxerutin, is a semisynthetic flavonoid derived from rutin, a natural compound found in various plants. Structurally, Troxerutin consists of a quercetin backbone linked to a rutinose moiety, with all four hydroxyl groups on the rutinose modified by beta-hydroxyethyl groups. This modification enhances its solubility and bioactivity compared to its parent compound, rutin . Troxerutin is recognized for its potential therapeutic applications, particularly in treating chronic venous insufficiency and related conditions.

Additionally, Troxerutin can participate in oxidation reactions, leading to various metabolites that may exhibit distinct biological activities .

Troxerutin exhibits several biological activities, primarily attributed to its antioxidant properties. It has been shown to scavenge free radicals and enhance the endogenous antioxidant defense system. Research indicates that Troxerutin can improve symptoms associated with chronic venous insufficiency, such as leg pain and edema, by enhancing microcirculation and reducing inflammation . Furthermore, it has demonstrated protective effects against doxorubicin-induced cardiotoxicity by mitigating oxidative stress .

The synthesis of Tetra-O-(beta-hydroxyethyl)rutoside typically involves the following steps:

- Preparation of Rutin Complex: Rutin is dissolved in a solvent (e.g., water or methanol) and reacted with a boron complex in an alkaline medium.

- Hydroxyethylation: Ethylene oxide is introduced under controlled conditions (temperature below 50°C) to facilitate the substitution of hydroxyl groups with beta-hydroxyethyl groups.

- Isolation: The reaction is monitored chromatographically until the desired product is formed, followed by the removal of unreacted ethylene oxide and purification of the product .

Troxerutin is primarily used in the treatment of chronic venous insufficiency and related disorders. Its applications include:

- Management of Symptoms: Reducing leg pain, swelling, and discomfort associated with venous insufficiency.

- Antioxidant Supplement: Acting as an antioxidant agent in dietary supplements.

- Pharmaceutical Formulations: Incorporated into topical formulations for skin health due to its anti-inflammatory properties .

Troxerutin belongs to a class of compounds known as hydroxyethylrutosides, which includes several derivatives of rutin modified at various hydroxyl positions. Here are some similar compounds:

| Compound Name | Description | Unique Features |

|---|---|---|

| Mono-O-(beta-hydroxyethyl)rutoside | A single hydroxyethyl substitution at one hydroxyl group | Exhibits strong antioxidant properties |

| Di-O-(beta-hydroxyethyl)rutoside | Two hydroxyethyl substitutions | Intermediate activity compared to mono and tetra |

| Tri-O-(beta-hydroxyethyl)rutoside | Three hydroxyethyl substitutions | Enhanced activity but less than tetra derivative |

| Rutin | Natural flavonoid precursor | Lower solubility and bioactivity compared to Troxerutin |

Troxerutin stands out due to its complete substitution of all hydroxyl groups on the rutinose moiety, enhancing its solubility and potential therapeutic efficacy compared to its mono-, di-, and tri-substituted counterparts .

Tetra-O-(β-hydroxyethyl)rutoside is synthesized via hydroxyethylation of rutin, a naturally occurring flavonoid glycoside. The process involves introducing β-hydroxyethyl groups to specific hydroxyl positions on rutin’s aglycone (quercetin) and sugar moieties. Two primary methods dominate industrial and laboratory-scale production:

Ethylene Oxide Alkylation:

Rutin reacts with ethylene oxide under alkaline conditions, typically using sodium hydroxide or potassium carbonate as catalysts. This exothermic reaction proceeds at 60–80°C for 4–8 hours, with pressure-controlled systems (0.3–0.5 MPa) to manage ethylene oxide volatility. The stoichiometric ratio of ethylene oxide to rutin (4:1) ensures complete tetra-substitution while minimizing side reactions.

Ethylene Carbonate Transesterification:

An alternative approach employs ethylene carbonate as the hydroxyethyl donor, reacting with rutin at 100–120°C in aprotic solvents like dimethylformamide. This method reduces gas-phase hazards but requires longer reaction times (12–24 hours) and yields 85–92% tetra-substituted product.

Key Reaction Parameters:

| Parameter | Ethylene Oxide Method | Ethylene Carbonate Method |

|---|---|---|

| Temperature | 60–80°C | 100–120°C |

| Catalyst | NaOH/K2CO3 | NaOCH3 |

| Reaction Time | 4–8 hours | 12–24 hours |

| Yield (Tetra-substituted) | 88–95% | 85–92% |

| Enzyme System | Interaction Type | Effect | Citation |

|---|---|---|---|

| Superoxide Dismutase | Activity modulation | 1.2-2x activity increase (flavonoid class) | [9] [11] |

| Catalase | Synergistic enhancement | Enhanced activity in presence of flavonoids | [11] [26] |

| Glutathione Peroxidase | Functional cooperation | Cooperative antioxidant function | [31] |

| Xanthine Oxidase | Inhibitory potential | Dose-dependent inhibition | [32] |

| Peroxidases | Substrate/cofactor role | Redox cycling participation | [33] |

| Nuclear Factor Erythroid 2-Related Factor 2 Pathway | Transcriptional regulation | Gene expression upregulation | [9] [11] |